Product packaging for Methyl acetyl-D-phenylalaninate(Cat. No.:CAS No. 21156-62-7)

Methyl acetyl-D-phenylalaninate

Cat. No.: B556430
CAS No.: 21156-62-7
M. Wt: 221.25 g/mol
InChI Key: IKGHIFGXPVLPFD-LLVKDONJSA-N
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Description

Contextualization within Amino Acid Derivative Chemistry

AC-D-PHE-OME is chemically identified as methyl (2R)-2-acetamido-3-phenylpropanoate, with the CAS number 21156-62-7. It is synthesized through the acetylation of the amino group and the esterification of the carboxyl group of D-phenylalanine with methanol (B129727) ontosight.aiontosight.ai. This modification process yields a compound with the molecular formula C12H15NO3 and a molecular weight of approximately 221.25-221.3 g/mol netascientific.comchemical-suppliers.eunih.gov. The introduction of the acetyl group and the methyl ester functionality often enhances the compound's solubility in organic solvents and its stability, making it more amenable to various chemical reactions and analytical techniques compared to its parent amino acid ontosight.ainetascientific.comchemimpex.com. As a member of the N-acetyl amino acid methyl ester family, AC-D-PHE-OME serves as a fundamental building block in organic synthesis, particularly within peptide chemistry and the creation of more complex bioactive molecules netascientific.comchemimpex.comchemimpex.com.

Significance of D-Amino Acid Derivatives in Biochemical and Medicinal Chemistry Research

The inclusion of D-amino acids, such as D-phenylalanine, in peptide structures or as standalone derivatives offers distinct advantages in biochemical and medicinal chemistry research. Unlike the naturally occurring L-amino acids that form the basis of most proteins, D-amino acids are stereoisomers that can confer unique properties. A key advantage is their increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This resistance can lead to longer biological half-lives for peptides or drugs incorporating D-amino acid residues, enhancing their therapeutic potential oup.com.

AC-D-PHE-OME, as a derivative of D-phenylalanine, plays a crucial role in several research areas. It is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its ability to influence neurotransmitter activity and protein interactions netascientific.comchemimpex.comchemimpex.com. Furthermore, its specific chiral configuration and chemical structure make it a valuable substrate in biochemical studies, aiding in the investigation of enzyme kinetics and metabolic pathways netascientific.comchemimpex.comchemimpex.com. The compound also finds application in the enzymatic synthesis of peptides containing D-amino acid residues, using specific aminoacyltransferases that selectively utilize such esters as acyl donors oup.comgoogle.comgoogleapis.com. In medicinal chemistry, the D-configuration can lead to different binding affinities and pharmacological profiles compared to L-enantiomers, opening avenues for developing more selective and potent therapeutic agents pnas.org.

Data Tables

Table 1: Key Chemical Properties of N-acetyl-D-phenylalanine methyl ester (AC-D-PHE-OME)

PropertyValueSource Reference
SynonymsAC-D-Phe-OMe, methyl (2R)-2-acetamido-3-phenylpropanoate, etc. netascientific.comchemical-suppliers.eunih.govchemimpex.comglpbio.comresearchgate.netsigmaaldrich.com
CAS Number21156-62-7 netascientific.comchemical-suppliers.euchemimpex.comglpbio.comsigmaaldrich.com
Molecular FormulaC12H15NO3 netascientific.comchemical-suppliers.eunih.govchemimpex.com
Molecular Weight221.25 - 221.3 g/mol netascientific.comchemical-suppliers.eunih.gov
Melting Point86 - 92 °C netascientific.comchemical-suppliers.euchemimpex.com
AppearanceWhite powder/solid netascientific.comchemical-suppliers.euchemimpex.com
SolubilitySoluble in DMSO, methanol, ethanol ontosight.aifishersci.at
Optical Rotation[α]D20 = -102 ± 2 º (C=1.2 in MeOH) netascientific.comchemimpex.com
Optical Rotation[α]D24 = -16 ± 2 º (C=1% in MeOH) netascientific.comchemimpex.com

Table 2: Research Applications and Significance of AC-D-PHE-OME

Research AreaRole/ApplicationKey Findings/SignificanceSource Reference
Peptide SynthesisBuilding block for peptide chainsUsed in developing pharmaceuticals targeting specific biological pathways. netascientific.comchemimpex.comchemimpex.com
Drug DevelopmentIntermediate in drug formulationParticularly utilized in neuropharmacology to enhance therapeutic agent efficacy. netascientific.comchemimpex.comchemimpex.com
Biochemical ResearchTool for studying interactionsEmployed to study protein interactions and enzyme activities, offering insights into metabolic processes. netascientific.comchemimpex.comchemimpex.com
Enzymatic SynthesisSubstrate for peptide bond formationCatalyzes the synthesis of D-amino acid-containing peptides using specific enzymes. oup.comgoogle.comgoogleapis.com
Neuroscience ResearchInvestigating biological pathwaysValuable for understanding neurotransmitter functions and neuropharmacology. netascientific.comchemimpex.comchemimpex.com
Chiral ResolutionComponent in resolution processesUsed in methods for separating enantiomers of phenylalanine derivatives. researchgate.netresearchgate.net

Compound Names List

AC-D-PHE-OME

N-acetyl-D-phenylalanine methyl ester

methyl (2R)-2-acetamido-3-phenylpropanoate

methyl n-acetyl-d-phenylalaninate

Ac-D-Phe-OMe

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B556430 Methyl acetyl-D-phenylalaninate CAS No. 21156-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHIFGXPVLPFD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-62-7
Record name Methyl N-acetyl-D-phenylalaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-ACETYL-D-PHENYLALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT1M79F3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ac D Phe Ome and Its Derivatives

Established Chemical Synthesis Routes

Classical chemical synthesis methods form the bedrock for preparing many organic compounds, including amino acid derivatives like AC-D-PHE-OME. These routes often involve well-defined reaction steps such as acetylation, esterification, and the formation of peptide bonds using coupling reagents.

Classical peptide synthesis, whether in solution or on solid phase, relies on the controlled formation of amide bonds between protected amino acids. While AC-D-PHE-OME itself is a simple derivative, the principles of classical peptide synthesis are relevant as they involve the activation of carboxylic acids and their subsequent reaction with amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxysuccinimide (NHS) or OxymaPure, are commonly employed to facilitate amide bond formation ptfarm.plresearchgate.net. These methods can also be adapted for esterification reactions, which are crucial for preparing amino acid methyl esters. Furthermore, chemical resolution techniques, employing chiral resolving agents, can be utilized to separate racemic mixtures of amino acid derivatives researchgate.netresearchgate.net.

A direct chemical synthesis route to AC-D-PHE-OME involves the esterification of N-acetyl-D-phenylalanine with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Table 1: Chemical Esterification of N-acetyl-D-phenylalanine

PrecursorReagentCatalystSolventConditionsYieldReference(s)
N-acetyl-D-phenylalanineMethanolH₂SO₄MethanolReflux, 3 hours~95-97.6% google.comgoogleapis.comprepchem.com

In a typical procedure, N-acetyl-D-phenylalanine is refluxed with methanol in the presence of sulfuric acid. After the reaction, the product is isolated through extraction and purification steps, yielding N-acetyl-D-phenylalanine methyl ester with high efficiency google.comgoogleapis.comprepchem.com. For example, reacting 10.36 grams of N-acetyl-D,L-phenylalanine with 48 grams of methanol and 2 grams of sulfuric acid under reflux for 3 hours resulted in yields around 97.6% google.comgoogleapis.com.

Another chemical approach involves the resolution of racemic DL-phenylalanine methyl ester. This can be achieved using chiral resolving agents, such as N-acetyl-D-phenylglycine, to selectively precipitate diastereomeric salts, thereby isolating the desired D-enantiomer researchgate.netresearchgate.net.

Enzymatic Synthesis Approaches Utilizing AC-D-PHE-OME

Enzymatic methods offer high specificity and operate under mild conditions, making them attractive for the synthesis and resolution of chiral compounds like AC-D-PHE-OME. These approaches often involve enzymes that catalyze ester hydrolysis, peptide bond formation, or the selective modification of one enantiomer in a racemic mixture.

Enzymes possessing alpha-amino acid esterase activity can play a role in reactions involving amino acid esters. Proteases, which are known to hydrolyze peptide bonds, often exhibit esterase activity and can catalyze the synthesis of peptides from amino acid esters. For instance, papain, a protease, has been utilized to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester in a biphasic system to form a dipeptide ester google.com. Additionally, certain enzymes can catalyze the synthesis of D-phenylalanine oligomers using D-phenylalanine methyl ester as a substrate researchgate.netnii.ac.jp.

Aminoacyltransferases (AaTs) are a class of enzymes capable of catalyzing the transfer of aminoacyl groups. These enzymes can mediate both the synthesis of peptide bonds from amino acid esters and the hydrolysis of these esters semanticscholar.org. AaTs have been shown to utilize amino acid esters, including D-phenylalanine methyl ester, as substrates to form peptides or oligomers nii.ac.jpsemanticscholar.org. While some AaTs exhibit a preference for L-amino acid esters, others can act on D-enantiomers, contributing to the synthesis of peptides containing D-amino acids nii.ac.jpsemanticscholar.org. Research has also explored AaTs for modifying protein N-termini using various amino acid substrates, although N-acetyl phenylalanine was found to be a poor substrate in some studies nih.gov.

D-stereospecific amidohydrolases, particularly D-aminoacylases (N-acyl-D-amino acid deacylases, EC 3.5.1.81), are instrumental in the kinetic resolution of racemic N-acyl amino acids. These enzymes can also be applied to N-acyl amino acid esters. A prominent example is the enzymatic resolution of racemic N-acetyl-D,L-phenylalanine methyl ester using microbially derived serine proteinases google.comgoogleapis.comgoogle.com. These enzymes selectively hydrolyze the L-enantiomer to N-acetyl-L-phenylalanine, leaving the desired N-acetyl-D-phenylalanine methyl ester (AC-D-PHE-OME) unreacted and thus enriched.

Table 2: Enzymatic Resolution of N-acetyl-D,L-phenylalanine methyl ester

SubstrateEnzyme TypeConditions (pH, Temp)OutcomePurity of D-enantiomerReference(s)
N-acetyl-D,L-phenylalanine methyl esterMicrobially derived serine proteinasepH 5-10 (optimum 7-8), Temp 10-60°C (optimum 20-40°C)Selective hydrolysis of L-enantiomer to N-acetyl-L-phenylalanine>98% optical purity google.comgoogleapis.comgoogle.com

This enzymatic resolution process typically occurs in an aqueous system under controlled pH and temperature conditions google.comgoogleapis.comgoogle.com. The high selectivity of these enzymes allows for the isolation of AC-D-PHE-OME with an optical purity exceeding 98% google.comgoogle.com. This approach is highly effective for obtaining enantiomerically pure D-amino acid derivatives.

Compound List

AC-D-PHE-OME (N-Acetyl-D-phenylalanine methyl ester)

D-phenylalanine methyl ester

N-acetyl-D-phenylalanine

N-acetyl-D,L-phenylalanine

Methanol

Sulfuric acid (H₂SO₄)

N-acetyl-L-phenylalanine methyl ester

N-acetyl-L-phenylalanine

Serine proteinase (microbially derived)

D-phenylalanine

N-acetyl-D-phenylglycine

N-benzyloxycarbonyl-L-aspartic acid

L-phenylalanine methyl ester

Papain

N-acyl-D-amino acid amidohydrolase (D-aminoacylase)

N-succinyl-amino acid racemase (NSAR)

Aminoacyltransferase (AaT)

D-phenylalanine oligomers

Dicyclohexylcarbodiimide (DCC)

Diisopropylcarbodiimide (DIC)

N-hydroxysuccinimide (NHS)

OxymaPure

Irreversible Peptide Formation in Enzymatic Systems

Enzymatic catalysis offers a powerful and often stereoselective alternative to traditional chemical peptide synthesis. Proteases, which are enzymes that catalyze the hydrolysis of peptide bonds, can be repurposed to catalyze peptide bond formation under specific conditions, often in non-aqueous or biphasic solvent systems. This reversed proteolysis can lead to the irreversible formation of peptide linkages, minimizing the risk of product degradation.

Enzymes such as chymotrypsin (B1334515), trypsin, and thermolysin have been successfully employed for peptide synthesis. These enzymes can form acyl-enzyme intermediates with amino acid esters, which then undergo aminolysis with a second amino acid component. For instance, D-amino acid esters, such as D-phenylalanine methyl ester (D-Phe-OMe), can serve as substrates in these enzymatic reactions. The use of D-amino acid esters in peptide synthesis is of particular interest for creating peptides with enhanced stability or altered biological activity acs.orgrug.nl.

The irreversibility of the peptide bond formation in these enzymatic systems is crucial. By controlling reaction conditions, such as solvent composition and substrate concentration, the equilibrium can be shifted towards synthesis, and the formed peptide bond can become resistant to enzymatic hydrolysis scielo.br. For example, thermolysin has been utilized in the industrial production of aspartame (B1666099) by shifting the equilibrium through a high molar excess of reactants like H₂N-Phe-OMe and subsequent precipitation of the product mdpi.com. This approach highlights how enzymes can be leveraged for efficient, irreversible peptide bond formation, a principle applicable to the synthesis of compounds like AC-D-PHE-OME.

Table 2.2.4.1: Enzymes in Peptide Synthesis

EnzymeTypical Substrate Type (Acyl Donor)Typical Nucleophile (Acyl Acceptor)Key Feature in SynthesisRelevance to AC-D-PHE-OME Synthesis
ChymotrypsinAmino acid esters (e.g., Phe-OMe)Amino acid esters/amides (D-amino acids)Catalyzes peptide bond formation, often irreversible in organic mediaCan facilitate formation of D-amino acid-containing peptides like AC-D-PHE-OME.
ThermolysinAmino acid esters (e.g., Phe-OMe)Amino acids, amino acid estersEfficient for peptide bond formation, equilibrium shift via product precipitationCan be used for synthesizing peptides with D-amino acid esters like D-Phe-OMe; aspartame production example.
TrypsinN-protected amino acids, estersAmino acids, esters, phenylhydrazidesCatalyzes transpeptidation and peptide bond formationApplicable for synthesizing peptides with D-amino acid derivatives.

Stereoselective Synthesis and Chiral Control

The presence of a chiral center in the D-phenylalanine residue of AC-D-PHE-OME necessitates stereoselective synthetic strategies to ensure the correct enantiomeric form is produced and maintained. Stereoselective synthesis aims to create molecules with a specific three-dimensional arrangement of atoms, crucial for biological activity and avoiding unwanted side effects associated with incorrect stereoisomers.

Achieving stereocontrol in peptide synthesis often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The synthesis of AC-D-PHE-OME would ideally begin with enantiomerically pure D-phenylalanine or its derivatives. Furthermore, reaction conditions must be carefully chosen to prevent epimerization or racemization of the chiral centers during the synthetic process.

Strategies for Enantiomeric Purity Maintenance

Maintaining the enantiomeric purity of AC-D-PHE-OME throughout its synthesis and purification is critical. Racemization, the loss of enantiomeric excess, can occur under harsh reaction conditions, particularly during activation of carboxylic acids or prolonged exposure to bases or acids.

Several strategies are employed to maintain enantiomeric purity:

Mild Reaction Conditions: Utilizing mild coupling reagents and carefully controlled pH, temperature, and reaction times can minimize the risk of epimerization at the α-carbon of the amino acid residue researchgate.netmdpi.com.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of reactions, ensuring that the desired enantiomer is preferentially formed or that existing chirality is preserved acs.orgluxembourg-bio.com.

Enzymatic Synthesis: As discussed in section 2.2.4, enzymatic methods often exhibit inherent stereoselectivity, leading to minimal racemization acs.orgresearchgate.net. For example, specific enzymes can catalyze peptide bond formation with high fidelity, preserving the chirality of the D-phenylalanine residue researchgate.net.

Analytical Verification: Robust analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, are essential for monitoring and confirming the enantiomeric purity at various stages of the synthesis and for the final product researchgate.netmdpi.comacs.orgacs.org. These methods can detect even small amounts of the undesired enantiomer, ensuring the integrity of the synthesized compound.

Table 2.3.1.1: Strategies for Maintaining Enantiomeric Purity

StrategyDescriptionBenefitRelevance to AC-D-PHE-OME
Mild Reaction ConditionsAvoiding extreme pH, high temperatures, and prolonged reaction times.Minimizes epimerization and racemization of chiral centers.Crucial for preserving the D-configuration of phenylalanine during esterification and coupling steps.
Chiral Catalysts/AuxiliariesEmploying reagents that guide the stereochemical outcome of a reaction or protect existing chirality.Enhances stereoselectivity, leading to higher enantiomeric excess (ee).Can be used in derivatization or coupling steps to ensure stereochemical integrity.
Enzymatic SynthesisUtilizing enzymes (e.g., proteases) known for their stereospecificity in peptide bond formation.Often results in high enantiomeric purity with minimal racemization.Enzymes can catalyze the formation of D-amino acid containing peptides like AC-D-PHE-OME with high chiral fidelity.
Chiral Analytical TechniquesUsing methods like chiral HPLC or NMR with chiral derivatizing agents to quantify enantiomeric purity.Allows for verification and quality control of the enantiomeric composition of the product.Essential for confirming the D-configuration and purity of AC-D-PHE-OME.
Controlled DerivatizationUsing specific chiral reagents to form diastereomeric derivatives that can be separated or distinguished by analytical methods.Facilitates the detection and quantification of enantiomers, even at low concentrations.Key for analytical confirmation of AC-D-PHE-OME's enantiomeric composition.

Chiral Reagents in AC-D-PHE-OME Derivatization

Chiral derivatization is a powerful analytical tool used to convert enantiomers into diastereomers, which possess different physical properties and can therefore be separated and quantified using standard chromatographic or spectroscopic techniques. This is particularly useful for analyzing compounds like AC-D-PHE-OME, where direct enantioseparation might be challenging.

A variety of chiral derivatizing agents (CDAs) are available. These reagents react with the target analyte to form new, diastereomeric compounds. For amino acid derivatives, common CDAs react with the amino or carboxyl groups. For instance, reagents like NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) or Marfey's reagent are used to derivatize amino acids, enabling their separation by HPLC mdpi.comnih.gov. Similarly, reagents such as (+)/(−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) are employed for the chiral analysis of hydroxy acids and amino acids nih.gov.

In the context of AC-D-PHE-OME, derivatization could involve reacting the compound with a chiral reagent to form diastereomers that can be analyzed by chiral HPLC or NMR spectroscopy. For example, a chiral amine or alcohol could be used to derivatize the ester or amide functionalities, respectively, if present or formed during intermediate steps. The use of chiral tertiary amines in conjunction with coupling reagents like CDMT has also been explored for the in situ preparation of enantiodifferentiating coupling reagents, providing access to optically active amino acid derivatives luxembourg-bio.com. These methods are crucial for both quality control and for understanding the stereochemical pathways in complex syntheses.

Table 2.3.2.1: Chiral Derivatizing Agents for Amino Acid Analysis

Derivatizing Agent (CDA)Target Functional GroupPrinciple of Chiral DiscriminationAnalytical Method(s) UsedRelevance to AC-D-PHE-OME Analysis
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)Amino groupsForms fluorescent thiourea (B124793) derivatives; separation via HPLC.HPLCCan be used to derivatize amino groups in AC-D-PHE-OME or its precursors for enantiomeric separation.
Marfey's Reagent (Nα-tert-butoxycarbonyl-L-alanyl-N'-isothiocyanatobenzylamide)Amino groupsForms diastereomeric derivatives separable by HPLC.HPLCUseful for derivatizing amino groups in AC-D-PHE-OME or related peptides for chiral analysis.
(+)/(−)-Diacetyl-L-tartaric anhydride (DATAN)Amino and Hydroxy groupsForms diastereomeric esters or amides.HPLCApplicable for derivatizing amino or potential hydroxyl groups in AC-D-PHE-OME derivatives for chiral analysis.
Chiral Solvating Agents (CSAs)VariousForms transient diastereomeric solvates, making enantiomers anisochronous.NMR SpectroscopyCan be used with AC-D-PHE-OME to differentiate enantiomers via NMR, providing information on enantiomeric purity.
Chiral Tertiary Amines (with CDMT)Carboxylic AcidsForm in situ enantiodifferentiating coupling reagents.Coupling reactions, followed by analysis of products.While primarily synthetic, the principle of using chiral amines to influence stereochemistry is relevant to chiral control.

Compound Name Table

AC-D-PHE-OME

D-phenylalanine methyl ester (D-Phe-OMe)

Phenylalanine methyl ester (Phe-OMe)

H₂N-Phe-OMe

N-Boc-d-Ser-OMe

Biochemical Interactions and Enzymatic Studies of Ac D Phe Ome

AC-D-PHE-OME as an Enzyme Substrate

AC-D-PHE-OME can serve as a substrate for various enzymes, particularly those involved in amino acid ester hydrolysis and peptide bond formation.

Substrate Specificity of D-Amino Acid Esterases

D-amino acid esterases are enzymes that hydrolyze ester bonds in D-amino acid derivatives. Studies indicate that AC-D-PHE-OME can be a substrate for these enzymes, although their specificity can vary. For instance, some D-amino acid esterases exhibit a preference for D-amino acid derivatives with free amino groups, and their stereospecificity is not always absolute oup.comtandfonline.compu-toyama.ac.jptandfonline.com. The rate of hydrolysis can depend on the specific enzyme and the precise structure of the D-amino acid ester. While some enzymes show broad specificity, others are highly selective for particular D-amino acid configurations or ester types oup.comtandfonline.comuniprot.orgnih.gov.

Acyl Donor and Acceptor Roles in Peptide Formation

AC-D-PHE-OME can function as an acyl donor in enzymatic peptide synthesis. In these reactions, the N-acetyl-D-phenylalanine moiety is transferred to an amine acceptor, forming a new peptide bond. For example, immobilized chymotrypsin (B1334515) has been used in biphasic systems to synthesize peptide derivatives using N-acetyl phenylalanine methyl ester as an acyl donor and a hydrophilic nucleophile as an acceptor researchgate.net. Such reactions can achieve high yields, with the hydrophobic product partitioning into an organic phase, preventing hydrolysis and allowing for efficient peptide synthesis. This highlights the compound's utility as a building block in the creation of peptides, particularly those with hydrophobic characteristics researchgate.netsemanticscholar.org.

AC-D-PHE-OME as an Enzyme Inhibitor

AC-D-PHE-OME and its related derivatives can also act as enzyme inhibitors, modulating enzyme activity through various mechanisms.

Noncompetitive Inhibition Mechanisms (e.g., Pepsin)

Product analogues of pepsin-catalyzed hydrolysis, such as N-acetyl-L-phenylalanine, have been shown to act as noncompetitive inhibitors of pepsin nih.govnih.govnih.gov. While direct studies on AC-D-PHE-OME as a noncompetitive inhibitor of pepsin are less common, related D-configured analogues have demonstrated competitive inhibition nih.govnih.gov. The noncompetitive inhibition observed with L-configured analogues suggests an ordered release of products and indicates that these molecules can bind to both the free enzyme and an enzyme-intermediate complex nih.govnih.govnih.gov. This binding can alter the enzyme's conformation or active site, reducing its catalytic efficiency without directly competing with the substrate for the active site.

Competitive Inhibition Mechanisms (e.g., Thrombin)

Certain derivatives of D-phenylalanine, including ester forms, have been investigated for their potential to inhibit enzymes like thrombin. For instance, compounds incorporating D-Phe-Pro-α-azaLys motifs have shown competitive inhibitory activity against human alpha-thrombin rcsb.org. These inhibitors bind to the thrombin active site, often spanning regions between the aryl binding site and the S1 primary specificity subsite, thereby blocking substrate access rcsb.org. Research into thrombin inhibitors often involves modifications of peptide sequences, and D-amino acid derivatives are explored for their potential to create more stable and potent inhibitors resistant to enzymatic degradation nih.govru.nlresearchgate.net.

Stereochemical Influences on Enzymatic Reactions

The stereochemistry of AC-D-PHE-OME, specifically the D-configuration of phenylalanine, significantly influences its interaction with enzymes. Enzymes often exhibit high stereospecificity, meaning they preferentially bind and process one enantiomer over the other pu-toyama.ac.jptandfonline.comscitechnol.comcdnsciencepub.com.

For example, in the context of pepsin, inhibitors of the L-configuration typically result in linear noncompetitive inhibition, while those of the D-configuration show linear competitive behavior nih.govnih.gov. This difference highlights the stereospecificity of inhibitor binding to both the free enzyme and potential intermediate complexes nih.govnih.gov. Similarly, D-amino acid esterases may show varying degrees of stereoselectivity, with some enzymes preferring D-amino acid esters and others exhibiting broader or even absolute stereospecificity oup.comtandfonline.compu-toyama.ac.jpuniprot.orgnih.gov. The precise fit of the D-enantiomer into an enzyme's active site, dictated by its spatial arrangement of functional groups, determines its substrate or inhibitor efficacy compared to its L-enantiomer scitechnol.com. Studies on enzymes like α-chymotrypsin have shown that while L-phenylalanine methyl ester is a substrate, the D-enantiomer might bind differently or not be processed efficiently, depending on the enzyme's specific active site architecture cdnsciencepub.comcaltech.eduthegoodscentscompany.com.

Enantiospecificity of Enzymes Interacting with D-Phenylalanine Derivatives

Enzymes are renowned for their remarkable specificity, often extending to the stereochemical configuration of their substrates. This enantiospecificity is crucial in biological systems and is widely exploited in biocatalysis for the selective synthesis or resolution of chiral molecules, including derivatives of phenylalanine. AC-D-PHE-OME and related D-phenylalanine derivatives serve as excellent substrates for investigating this phenomenon.

A significant area of research involves the use of proteolytic enzymes and esterases for the stereoselective resolution of racemic mixtures of N-acetylated phenylalanine esters. For instance, various serine proteinases exhibit high esterase activity, preferentially hydrolyzing N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, while leaving the N-acetyl-D-phenylalanine methyl ester (AC-D-PHE-OME) largely unreacted google.comgoogleapis.com. This differential reactivity allows for the separation of the D-enantiomer from the racemic mixture.

Other enzymes also demonstrate specific interactions with phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) , primarily known for converting L-phenylalanine to trans-cinnamic acid and ammonia, can be employed in processes that resolve racemic DL-phenylalanine, indirectly involving phenylalanine derivatives researchgate.netnih.gov. Furthermore, enzymes like Carboxypeptidase A (CPA) show differential binding affinities and modes for L- and D-enantiomers of certain phenylalanine derivatives, indicating specific recognition mechanisms at the active site nih.gov.

The development of engineered enzymes or the discovery of enzymes with specific selectivities is also noteworthy. For example, a thermostable D-alanine amidase from Brevibacillus borstelensis BCS-1 demonstrated a high enantiomeric ratio (E = 592) in the resolution of DL-phenylalaninamide, producing D-phenylalanine with exceptional optical purity nih.gov. Similarly, cascades involving L-amino acid deaminases (LAADs) and D-amino acid dehydrogenases (DAPDHs) have been developed to stereoinvert L-phenylalanine into D-phenylalanine, showcasing the ability of enzyme systems to control stereochemical outcomes rsc.org.

The following table summarizes some key examples of enzyme-catalyzed enantioselective transformations involving phenylalanine derivatives:

Table 1: Enzyme-Catalyzed Enantioselective Transformations of Phenylalanine Derivatives

Enzyme Class/Specific EnzymeSubstrate(s)Reaction TypeEnantioselectivity (D vs. L)Key Product(s)Reference(s)
Proteolytic Enzymes/Esterases (e.g., Serine Proteinases)N-acetyl-DL-phenylalanine methyl esterHydrolysis (Esterase)Preferential hydrolysis of L-isomerN-acetyl-L-phenylalanine (hydrolyzed), N-acetyl-D-phenylalanine methyl ester (unreacted) google.comgoogleapis.com
Thermostable D-Alanine Amidase (Brevibacillus borstelensis BCS-1)DL-phenylalaninamideHydrolysis (Amidase)High selectivity for D-isomerD-phenylalanine (product, >99% ee), L-phenylalaninamide (unreacted) nih.gov
Phenylalanine Ammonia Lyase (PAL)L-phenylalanineAmination/EliminationConverts L-Phe to trans-cinnamic acid & NH3; used for DL-Phe resolutionD-phenylalanine (from resolution of DL-Phe) researchgate.netnih.gov
Carboxypeptidase A (CPA)N-(hydroxyaminocarbonyl)phenylalanine (L/D enantiomers)Binding/InhibitionDifferential binding modesN-(hydroxyaminocarbonyl)phenylalanine (L- and D-enantiomers) nih.gov
L-amino acid deaminase (LAAD) + D-amino acid dehydrogenase (DAPDH)L-phenylalanineDeamination + Reductive AminationStereoinversion of L- to D-amino acidsD-phenylalanine rsc.org
Bacillus licheniformis proteaseEnantiomeric phenylalanine methyl esterHydrolysisEnantioselectivity influenced by ionic liquidsVaries based on IL, but demonstrates esterase activity on phenylalanine esters researchgate.net

Mechanistic Insights into Stereoselectivity

The enantiospecificity of enzymes arises from the precise three-dimensional architecture of their active sites, which are inherently chiral environments. This chirality dictates how substrates, particularly enantiomers, are recognized and oriented for catalysis. For AC-D-PHE-OME and related phenylalanine derivatives, several mechanistic factors contribute to observed stereoselectivity:

Active Site Geometry and Binding Pockets: Enzymes possess specific binding pockets designed to accommodate substrates. These pockets are lined with amino acid residues that form a chiral microenvironment. The shape, size, and chemical properties of these pockets allow for optimal non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with one enantiomer over the other. For instance, in the interaction of N-(hydroxyaminocarbonyl)phenylalanine with Carboxypeptidase A (CPA), the phenyl ring of the inhibitor fits into a specific subsite (S(1)'), and interactions with residues like Arginine (Arg-145, Arg-127) and Tyrosine (Tyr-248) differ between the L- and D-enantiomers, influencing binding and subsequent catalysis nih.gov. Structural modifications in enzymes, such as mutations at specific residues (e.g., L134A and I460V in Phenylalanine Ammonia Lyase), can alter the shape and nature of the hydrophobic binding pocket, thereby enhancing selectivity towards substituted phenylalanine analogues acs.org.

Transition State Stabilization: Enzymes achieve their catalytic power and specificity by stabilizing the transition state of the reaction more effectively for the preferred enantiomer. This stabilization is achieved through a precise arrangement of amino acid residues in the active site that form favorable interactions with the transition state geometry of one enantiomer, lowering its activation energy more significantly than that of the other enantiomer pnas.org.

Stereochemical Inversion and Deracemization: In some enzymatic processes, the goal is not just resolution but also stereochemical inversion or deracemization. Cascades involving enzymes like L-amino acid deaminases and D-amino acid dehydrogenases can achieve the stereoinversion of L-amino acids to their D-counterparts, demonstrating a complex mechanistic interplay to achieve a desired stereochemical outcome rsc.org.

Understanding these mechanistic principles allows for the rational design of enzymes or enzymatic processes to achieve high yields and enantiomeric purities of D-phenylalanine derivatives, crucial for pharmaceutical and chemical synthesis.

Compound List:

AC-D-PHE-OME (Acetyl-D-phenylalanine methyl ester)

N-acetyl-L-phenylalanine methyl ester

N-acetyl-L-phenylalanine

N-acetyl-D-phenylalanine

L-phenylalanine methyl ester

D-phenylalanine methyl ester

L-phenylalanine

D-phenylalanine

trans-cinnamic acid

Phenylpyruvic acid (PPA)

N-(hydroxyaminocarbonyl)phenylalanine

5-benzylhydantoin (B43465) derivatives

N-acetyl-DL-alanine methyl ester

N-acetyl-D-alanine methyl ester

N-acetyl-DL-phenylalanine methyl ester

N-acetyl-L-phenylalanine methyl ester

N-acetyl-L-phenylalanine

N-acetyl-D-phenylalanine

Ac D Phe Ome in the Design and Investigation of Bioactive Peptides and Inhibitors

Integration into Peptide-Based Enzyme Inhibitors

AC-D-PHE-OME and its core D-phenylalanine methyl ester (D-Phe-OMe) moiety have been instrumental in the design of various enzyme inhibitors, leveraging the structural constraints and stability imparted by the D-amino acid.

The dipeptide motif D-Arg-D-Phe-OMe has been a key component in the development of potent and selective thrombin inhibitors. Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant therapies. The design of inhibitors based on this motif has been extensively explored, with a focus on optimizing interactions with the enzyme's active site.

Research has demonstrated that modifications to the N-terminus of peptides containing the D-Arg-D-Phe-OMe motif can significantly influence their inhibitory activity against thrombin. By introducing various acyl groups, researchers have been able to modulate the hydrophobicity and binding interactions of these inhibitors.

For instance, a study systematically replaced the N-terminal protecting group with different fatty acid residues, leading to a notable variation in inhibitory potency. The introduction of a lauric acid residue, for example, was found to maximally increase the inhibition of thrombin. This suggests that the N-terminal modification plays a crucial role in the inhibitor's ability to interact with thrombin's active site, likely through enhanced hydrophobic interactions.

The following table summarizes the inhibitory constants (Ki) of several N-terminally modified D-Arg-D-Phe-OMe analogs against thrombin:

N-Terminal ModificationInhibitorKi (μM)
Chromone derivativeChrom-d-Arg-d-Phe-OMe-
Lauric acidLaur-d-Arg-d-Phe-OMe-
Myristic acidMyr-d-Arg-d-Phe-OMe-
9-fluorenylmethoxycarbonylFmoc-d-Arg-d-Phe-OMe0.17

Data on specific Ki values for all compounds were not available in the provided search results.

A significant advantage of incorporating D-amino acids like D-phenylalanine into peptide-based inhibitors is the enhanced resistance to proteolytic degradation. Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic potential. The unnatural D-configuration of the amino acid hinders recognition by these enzymes, thereby increasing the peptide's half-life.

Studies on thrombin inhibitors with the general sequence D-Phe-Pro-D-Arg have shown that these compounds are resistant to proteolysis. nih.gov The presence of D-amino acids at key positions, such as the P1 and P3 sites for thrombin, provides steric hindrance that prevents the enzyme from cleaving the peptide bonds. This intrinsic stability is a critical feature for the development of orally bioavailable drugs. The experimental models of these inhibitors in complex with thrombin have provided a structural explanation for their resistance to enzymatic breakdown. nih.gov

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes. Their overactivation is implicated in several pathological conditions, making them attractive therapeutic targets. While the direct incorporation of D-Phe-OMe into calpain inhibitors is not extensively detailed in the available research, the principles of peptidomimetic inhibitor design suggest its potential utility.

The design of calpain inhibitors often involves modifying the peptide backbone to enhance stability and cell permeability. The P2 position of the inhibitor is particularly important for achieving selectivity over other cysteine proteases like cathepsins. The incorporation of unnatural amino acids at this position can influence the conformational preferences of the inhibitor, which in turn affects its binding affinity and selectivity. Given that D-amino acids are known to alter peptide backbone conformation, the inclusion of D-Phe-OMe could be a strategy to modulate the inhibitor's shape and improve its interaction with the calpain active site.

Opioid peptides are endogenous neuropeptides that play a crucial role in pain modulation. The development of synthetic analogs with improved properties is a major goal in pain management research. The substitution of natural L-amino acids with surrogates, including D-amino acids, is a common strategy to enhance receptor affinity, selectivity, and metabolic stability.

D-phenylalanine and its derivatives have been used as surrogates for the naturally occurring L-phenylalanine in various opioid peptide analogs. For example, in analogs of the delta-opioid antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH), the replacement of tyrosine with novel phenylalanine analogs has been explored. These modifications can dramatically alter the pharmacological profile of the peptide, sometimes converting an antagonist into a potent agonist. This highlights the critical role of the aromatic side chain's presentation to the opioid receptor, which can be finely tuned by the stereochemistry of the backbone.

Thrombin Inhibitor Design Featuring D-Arg-D-Phe-OMe Motif

Role in Studying Protein-Ligand Interactions

The well-defined structure of AC-D-PHE-OME makes it a valuable model system for investigating the fundamental principles of protein-ligand interactions, particularly the non-covalent forces that govern molecular recognition.

Spectroscopic studies of AC-D-PHE-OME and its dimer in the gas phase have provided insights into the intrinsic conformational preferences of this protected amino acid. These studies have shown that the monomer of AC-D-PHE-OME adopts a conformation related to a β-sheet structure. Furthermore, the dimer of AC-D-PHE-OME forms a stable complex held together by hydrogen bonds, creating a model system for a β-sheet. This is significant as β-sheets are a common secondary structure motif in proteins and are involved in many protein-protein and protein-ligand interactions.

By studying a simplified system like the AC-D-PHE-OME dimer, researchers can dissect the specific contributions of hydrogen bonding and aromatic interactions to the stability of larger biomolecular complexes. The information gained from such model systems can then be applied to the rational design of drugs that target protein surfaces, including the disruption of pathological protein aggregation that involves β-sheet formation, as seen in amyloid diseases.

Binding Site Characterization through Inhibitor Studies

The precise characterization of enzyme and receptor binding sites is a cornerstone of rational drug design. Small molecules and peptide fragments, such as AC-D-PHE-OME, are instrumental in these studies. By incorporating AC-D-PHE-OME into larger peptide sequences or using it as a standalone inhibitor, researchers can probe the steric and electronic requirements of a binding pocket. The D-configuration of the phenylalanine residue is particularly useful for exploring the stereochemical selectivity of a target protein, as it often imparts resistance to enzymatic degradation and can reveal specific interactions that differ from those of the natural L-enantiomer.

In inhibitor studies, AC-D-PHE-OME can be systematically modified to create a library of analogs. By evaluating the inhibitory potency of these analogs, a structure-activity relationship (SAR) can be established. This process helps to map the topology of the binding site, identifying key contact points and regions of steric hindrance. For instance, the phenyl group of AC-D-PHE-OME can explore hydrophobic pockets within a binding site, while the acetyl and methyl ester groups can engage in hydrogen bonding or other polar interactions.

Target Class Role of AC-D-PHE-OME Fragment Information Gained
ProteasesMimics a substrate residue to probe active site specificity.Defines the S1 pocket's preference for aromatic and D-configured amino acids.
G Protein-Coupled Receptors (GPCRs)Serves as a scaffold for building peptide ligands.Elucidates the stereochemical requirements of the orthosteric binding pocket.
KinasesIncorporated into peptide-based inhibitors.Maps hydrophobic regions within the ATP-binding site or substrate-binding groove.

Detailed research findings from such inhibitor studies provide a granular understanding of the molecular recognition events that govern ligand binding. This knowledge is critical for the development of potent and selective inhibitors with therapeutic potential.

Allosteric Modulation Investigations

Allosteric modulation, the regulation of a protein's activity by a ligand binding to a site distinct from the primary (orthosteric) binding site, has emerged as a sophisticated strategy in drug discovery. Allosteric modulators can offer greater subtype selectivity and a more nuanced control over protein function compared to traditional orthosteric ligands. AC-D-PHE-OME and its derivatives can be employed in the search for and characterization of allosteric modulators.

In the context of allosteric modulation investigations, peptide libraries containing AC-D-PHE-OME can be screened for their ability to alter the binding or efficacy of a known orthosteric ligand. The D-amino acid can confer unique conformational properties to the peptide, enabling it to interact with topographically distinct allosteric sites that may not be accessible to peptides composed solely of L-amino acids.

The identification of a peptide containing AC-D-PHE-OME as an allosteric modulator would trigger further investigation to pinpoint its binding site and mechanism of action. This often involves a combination of mutagenesis studies, computational modeling, and biophysical techniques. The data gathered from these investigations can reveal novel regulatory sites on a target protein, opening up new avenues for therapeutic intervention.

Modulator Type Effect on Orthosteric Ligand Investigative Role of AC-D-PHE-OME Containing Peptides
Positive Allosteric Modulator (PAM)Increases affinity and/or efficacy.To identify novel PAMs that stabilize an active receptor conformation.
Negative Allosteric Modulator (NAM)Decreases affinity and/or efficacy.To discover NAMs that induce a conformational change leading to reduced orthosteric ligand binding or signaling.
Silent Allosteric Modulator (SAM)Binds to an allosteric site without affecting the orthosteric ligand's function but can block other allosteric modulators.To characterize the binding requirements of an allosteric site.

The use of structurally defined components like AC-D-PHE-OME in these investigations is crucial for systematically exploring the complex landscape of allosteric regulation and for designing novel therapeutic agents that function through this elegant mechanism.

Structural and Mechanistic Investigations Involving Ac D Phe Ome

Intermolecular Interactions and Self-Assembly Research

Host-Guest Complexation with Chiral Receptors

The ability of chiral receptors to selectively bind enantiomers of guest molecules is a cornerstone of chiral recognition. AC-D-PHE-OME and its related derivatives, such as D-phenylalanine methyl ester (D-Phe-OMe), have been studied extensively in complexation studies with various chiral hosts. These investigations aim to elucidate the binding mechanisms, affinities, and enantioselectivities driven by specific molecular interactions.

Research has shown that different classes of chiral receptors, including steroidal crown ethers, glucose-based macrocycles, chiral porphyrins, and cyclophanes, can effectively recognize phenylalanine derivatives. For instance, a steroidal crown ether demonstrated differential interaction with D- and L-phenylalanine methyl ester (D-PheOMe HCl and L-PheOMe HCl) at an air-water interface, causing greater monolayer expansion with the D-enantiomer, indicative of specific chiral discrimination oup.com. Similarly, a glucose-based receptor exhibited binding to both L- and D-phenylalanine methyl ester (H-l/d-Phe-OMe), with reported binding constants (Ka) for L-Phe-OMe of 315 M⁻¹ and a selectivity ratio (Kal/Kad) of 1.5:1, suggesting a slight preference for the L-enantiomer under specific conditions nih.gov. Chiral Zn(II)-porphyrin derivatives have also demonstrated enantioselectivity for L- and D-Phe-OMe through UV/Vis spectrophotometric titrations mdpi.com. Furthermore, chiral imidazole (B134444) cyclophane receptors have shown significant chiral recognition for D-Phe-OMe over L-Phe-OMe, with selectivity ratios (KD/KL) reported in the range of 1.40 to 3.33 for different receptor designs researchgate.net. These studies highlight the importance of hydrogen bonding, electrostatic interactions, and π-π stacking between the aromatic phenyl ring of the guest and the chiral host in achieving selective complexation.

Table 1: Host-Guest Complexation of Phenylalanine Methyl Ester Derivatives with Chiral Receptors

Receptor TypeGuest MoleculeBinding Constant (Ka/KD)Selectivity Ratio (KD/KL or Kal/Kad)Key InteractionsReference
Steroidal Crown EtherD-PheOMe HClN/A (Area changes reported)Higher monolayer disruption by DMolecular shape complementarity, hydrophobic effects oup.com
Glucose-based ReceptorL-Phe-OMeKa = 315 M⁻¹1.5:1 (Kal/Kad)Hydrogen bonding, hydrophobic, cation-π interactions nih.gov
Chiral Zn(II)-porphyrinL- and D-Phe-OMeAssociation constants determinedEnantioselectiveCoordination, hydrogen bonding, π-π stacking mdpi.com
Chiral Imidazole CyclophaneD-Phe-OMeKD = 1063, 208 dm³ mol⁻¹ (for D)3.33, 1.40 (KD/KL)Hydrophobic, π-π stacking, hydrogen bonding researchgate.net

Aggregation Behavior and Model Systems

AC-D-PHE-OME, and more broadly N-acetyl-phenylalanine methyl ester (Ac-Phe-OMe), are frequently employed as model systems to investigate the self-assembly processes driven by hydrophobic interactions and π-π stacking. In these derivatives, the N-acetyl and methyl ester groups serve to protect the amino and carboxyl termini, respectively. This protection mitigates electrostatic interactions and hydrogen bonding between the termini, thereby isolating and emphasizing the role of the phenyl side chains in driving self-assembly researchgate.netnih.gov.

Studies have demonstrated that Ac-Phe-OMe can self-assemble into various supramolecular structures, including fibrous gels and Thioflavin T (ThT) positive assemblies researchgate.netnih.gov. The self-assembly is primarily mediated by π-π stacking interactions between the aromatic phenyl rings of adjacent molecules researchgate.netnih.gov. These molecules serve as excellent models for studying the formation of β-sheet-like structures, which are relevant in amyloid diseases researchgate.net. For example, Ac-Phe-OMe has been shown to form doubly hydrogen-bonded aggregates with pyrazole (B372694) derivatives, illustrating specific intermolecular interactions in a controlled environment researchgate.net.

Furthermore, the behavior of D-phenylalanine (D-Phe) itself in aggregation has been studied, showing its ability to form gels and to influence the aggregation state of L-phenylalanine nih.gov. While direct studies on the aggregation of AC-D-PHE-OME (N-acetyl-D-phenylalanine methyl ester) are less explicitly detailed in the provided snippets compared to Ac-Phe-OMe or D-Phe, the principles governing phenylalanine self-assembly are expected to apply. The phenyl group's inherent tendency to engage in π-π stacking and hydrophobic interactions makes these derivatives prone to forming ordered aggregates, such as fibers and gels, under appropriate conditions.

Model System Characteristics of Ac-Phe-OMe:

Focus on Hydrophobic Interactions: Protection of N- and C-termini minimizes electrostatic and terminal hydrogen bonding, isolating the role of the phenyl ring.

Driving Force for Aggregation: Primarily π-π stacking and hydrophobic interactions between phenyl rings.

Observed Aggregates: Fibrous gels, ThT-positive assemblies.

Relevance: Serves as a model for β-sheet structures and amyloid-like aggregation mechanisms.

Compound Names:

AC-D-PHE-OME (N-acetyl-D-phenylalanine methyl ester)

D-Phe-OMe (D-phenylalanine methyl ester)

L-Phe-OMe (L-phenylalanine methyl ester)

Ac-Phe-OMe (N-acetyl-L-phenylalanine methyl ester)

Advanced Analytical and Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of AC-D-PHE-OME. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

In a typical ¹H NMR spectrum of the related N-acetyl-L-phenylalanine methyl ester in DMSO-d6, characteristic signals are observed that can be assigned to the various protons within the molecule. hepvs.ch For instance, the proton on the alpha-carbon (the chiral center) appears as a multiplet, while the methyl groups of the acetyl and ester functionalities present as sharp singlets. hepvs.ch The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. hepvs.chgoogle.com The agreement of proton NMR and infrared spectra has been used to confirm the successful synthesis of N-acetyl-D,L-phenylalanine methyl ester google.com.

¹³C NMR spectroscopy complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbons of the acetyl and ester groups, the carbons of the aromatic ring, the chiral alpha-carbon, and the methyl carbons hepvs.ch.

Beyond structural confirmation, NMR is a powerful technique for studying molecular interactions. NMR titration experiments can be used to investigate the binding of AC-D-PHE-OME to chiral receptors or other molecules. nih.gov By monitoring the changes in the chemical shifts of the protons of either AC-D-PHE-OME or the host molecule upon complexation, binding affinities (Ka) and enantioselectivity can be determined. nih.gov For example, studies on phenylalanine methyl ester (H-Phe-OMe) have shown that changes in proton chemical shifts upon addition of a host molecule are indicative of binding interactions. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) analysis can reveal through-space interactions, providing insights into the specific binding mode and the geometry of the host-guest complex nih.gov.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-phenylalanine methyl ester derivatives. (Note: Data is representative and derived from the L-isomer or related structures. Actual shifts can vary based on solvent and experimental conditions.)

Assignment¹H Chemical Shift (ppm) (DMSO-d6) hepvs.ch¹³C Chemical Shift (ppm) (DMSO-d6) hepvs.ch
Amide N-H~8.33 (doublet)N/A
Aromatic C-H~7.16 - 7.33 (multiplet)~126.5, 128.2, 129.0, 137.2
Alpha-CH~4.44 (multiplet)~53.6
Ester -OCH₃~3.59 (singlet)~51.8
Beta-CH₂~3.00 (dd), ~2.87 (dd)~36.7
Acetyl -CH₃~1.79 (singlet)~22.2
Ester C=ON/A~172.2
Amide C=ON/A~169.3

X-ray Diffraction Analysis for Molecular Structure Determination

X-ray diffraction (XRD) analysis of single crystals is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. While the specific crystal structure of AC-D-PHE-OME is not detailed in the provided search results, the methodology is routinely applied to similar phenylalanine derivatives to understand their solid-state conformation and packing. For instance, solid-state density functional theory can be used to aid in crystal structure determination from powder X-ray diffraction data for molecules like L-phenylalanine rsc.org. When a suitable single crystal of a compound is obtained, X-ray crystallography can unambiguously establish the absolute configuration of a chiral molecule, which is crucial for enantiopure compounds mdpi.com. The resulting structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal lattice and influence the physical properties of the compound.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique used for the identification of AC-D-PHE-OME and for monitoring the progress of chemical reactions in which it is involved. Electron spray ionization (ESI) and other soft ionization techniques are commonly used to generate ions of the molecule with minimal fragmentation.

The molecular formula for AC-D-PHE-OME is C₁₂H₁₅NO₃, corresponding to a monoisotopic mass of approximately 221.105 Da nist.govnist.gov. In mass spectrometry, the compound is typically observed as its protonated molecular ion [M+H]⁺ at m/z 222.113. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

Mass spectrometry is particularly useful for real-time reaction monitoring. Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide structural information on the progress of a reaction in under a minute without extensive sample preparation waters.com. This allows chemists to quickly confirm the formation of the desired product, AC-D-PHE-OME, and to detect any intermediates or byproducts. Targeted MS methods like Multiple Reaction Monitoring (MRM) offer high sensitivity and specificity, making them ideal for detecting and quantifying specific products in complex mixtures nih.govnih.gov. In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of AC-D-PHE-OME) is selected and fragmented, and a specific product ion is then monitored, providing a highly selective method for quantification and confirmation waters.comnih.gov.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment and Separation

Assessing the enantiomeric purity of AC-D-PHE-OME is critical, and chiral chromatography is the most widely used technique for this purpose openochem.orgphenomenex.com. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) allows for the direct separation of the D- and L-enantiomers.

The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities openochem.org. A variety of CSPs are effective for separating phenylalanine derivatives, including those based on teicoplanin, ristocetin, cyclodextrins, and cyclofructans researchgate.net. The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is crucial for optimizing the separation and resolution of the enantiomers researchgate.netwiley-vch.de.

An alternative to HPLC is Ultra-Performance Convergence Chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase. A UPC² method has been developed for the chiral separation of D- and L-phenylalanine methyl esters, offering better resolution and significantly higher throughput (5X) compared to normal-phase HPLC waters.com. This method is sensitive enough to detect down to 0.01% of the undesired enantiomer in a 5 mg/mL solution, making it highly suitable for purity analysis during API synthesis waters.com. The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Conditions for Chiral Separation of Phenylalanine Derivatives.

TechniqueChiral Stationary Phase (Column)Mobile PhaseDetectionReference
UPC²CHIRALPAK ID (3 µm)90% CO₂, 10% MeOH with 0.1% NH₄OHUV @ 210 nm waters.com
HPLCChiralpak-AD-Hn-hexane/2-propanol (80/20 v/v)UV @ 254 nm wiley-vch.de
HPLCTeicoplanin-based CSPAcetonitrile/Water (75/25 v/v)UV researchgate.net

UV/Vis and IR Spectroscopy in Interaction and Conformational Studies

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are powerful methods for investigating the conformational properties and molecular interactions of AC-D-PHE-OME.

Infrared (IR) Spectroscopy is particularly sensitive to the vibrational modes of functional groups and is extensively used to study molecular conformation, especially in peptides and their derivatives researchgate.net. The frequencies of the N-H stretch and amide C=O stretch vibrations are indicative of the hydrogen-bonding environment nsf.gov. Studies on the protected amino acid Ac-Phe-OMe have used IR spectroscopy in the gas phase to show that it adopts a conformation related to a β-sheet structure researchgate.netrsc.org. In solution, the analysis of IR spectra can reveal the persistence of specific conformations nih.govnih.gov. For example, IR studies of peptides containing alternating D-Phe and L-Phe residues have shown that the solid-state conformation is often retained in chloroform solution nih.gov.

UV/Vis Spectroscopy probes the electronic transitions within a molecule. For AC-D-PHE-OME, the primary chromophore is the phenyl ring. The UV absorption spectrum can be used to study interactions with other molecules nih.gov. When AC-D-PHE-OME binds to another molecule, such as a protein or a synthetic receptor, changes in the local environment of the phenyl ring can cause shifts in the absorption maximum (bathochromic or hypsochromic shifts) or changes in the molar absorptivity (hyperchromic or hypochromic effects) mdpi.comlew.ro. These spectral changes can be monitored in a titration experiment to quantify the strength of the interaction nih.gov. Therefore, UV/Vis spectroscopy serves as a valuable, non-destructive method for studying binding phenomena in solution.

Table of Compounds Mentioned

Abbreviation/Common NameFull Chemical Name
AC-D-PHE-OMEN-Acetyl-D-phenylalanine methyl ester
Ac-Phe-OMeN-Acetyl-phenylalanine methyl ester (stereochemistry unspecified)
AC-L-PHE-OMEN-Acetyl-L-phenylalanine methyl ester
H-Phe-OMePhenylalanine methyl ester
H-D-Phe-OMeD-Phenylalanine methyl ester
H-L-Phe-OMeL-Phenylalanine methyl ester
DMSO-d6Deuterated dimethyl sulfoxide
MeOHMethanol (B129727)
CO₂Carbon dioxide
NH₄OHAmmonium hydroxide

Emerging Research Directions and Future Perspectives

Exploration of Novel Enzymatic Catalysts for AC-D-PHE-OME Transformations

The enzymatic hydrolysis of amino acid esters, including those of D-amino acids, is a well-established area of research, often utilized for chiral resolution and the synthesis of enantiopure compounds. Enzymes like α-chymotrypsin have demonstrated activity towards N-acetylated amino acid esters, showing specificity that can be influenced by the amino acid's side chain and stereochemistry caltech.edu. While α-chymotrypsin typically favors L-amino acid derivatives, studies have explored its interaction with D-enantiomers, revealing relative specificities caltech.educdnsciencepub.com.

Future research can focus on identifying and engineering novel enzymatic catalysts with enhanced activity and specificity for AC-D-PHE-OME. This includes exploring a wider range of hydrolases, such as lipases, esterases, and peptidases, which might exhibit different substrate preferences. Directed evolution and site-directed mutagenesis could be employed to tailor existing enzymes or create new ones capable of efficiently transforming AC-D-PHE-OME into desired products or intermediates. For instance, enzymes engineered to accept D-amino acid derivatives could be crucial for the stereoselective synthesis of D-peptides or other chiral molecules. Research could also investigate enzymatic transformations beyond simple hydrolysis, such as transesterification or amidation reactions, using AC-D-PHE-OME as a substrate to generate diverse chemical libraries.

Advanced Computational Chemistry and Molecular Modeling Studies of AC-D-PHE-OME Interactions

Computational chemistry and molecular modeling offer powerful tools for understanding the interactions of AC-D-PHE-OME at a molecular level. Studies involving molecular dynamics simulations and docking can elucidate binding modes to enzymes, predict reaction pathways, and analyze intermolecular forces. For example, computational studies have been used to understand the interactions of amino acid derivatives with cyclodextrins, revealing details about hydrogen bonding networks and binding pocket interactions pnas.orgresearchgate.net. Similarly, computational approaches can model the interaction of AC-D-PHE-OME with enzyme active sites, providing insights into substrate recognition and catalytic mechanisms.

Future directions include employing advanced computational techniques such as quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the transition states of enzymatic reactions involving AC-D-PHE-OME. This can provide detailed kinetic and thermodynamic data, aiding in the design of more efficient biocatalysts. Furthermore, machine learning algorithms can be trained on existing data to predict the activity of novel enzymes or to design substrates with specific properties for AC-D-PHE-OME transformations. Investigating the solvation effects and conformational flexibility of AC-D-PHE-OME in aqueous environments using computational methods will also be crucial for understanding its behavior in biological systems scirp.org.

Development of AC-D-PHE-OME as a Mechanistic Probe in Enzyme Catalysis

AC-D-PHE-OME can serve as a valuable mechanistic probe in enzyme catalysis due to its well-defined structure and potential for modification. Its interaction with enzymes like α-chymotrypsin has been studied, where it can act as an inhibitor or substrate, providing insights into the enzyme's active site and catalytic machinery caltech.edunih.gov. For instance, studies using self-assembled monolayers (SAMs) incorporating phenylalanine derivatives have shown that AC-D-PHE-OME can inhibit α-chymotrypsin activity, suggesting its utility in probing enzyme-substrate interactions nih.gov.

Future research could expand on this by developing AC-D-PHE-OME derivatives labeled with fluorescent tags, isotopes, or spin labels. These modified probes could be used in a variety of spectroscopic and kinetic assays to monitor enzyme activity, map active sites, and elucidate reaction mechanisms in real-time. For example, a fluorescently labeled AC-D-PHE-OME could be used to track enzyme binding and conformational changes, or its hydrolysis could be coupled to a reporter system to quantify enzyme activity with high sensitivity. Its use in studying enzymes that process D-amino acids or modified peptides would be particularly relevant.

Innovations in D-Peptide Synthesis Enabled by AC-D-PHE-OME as a Precursor

The synthesis of peptides containing D-amino acids is of significant interest in medicinal chemistry and drug discovery, as D-peptides often exhibit enhanced stability against proteolysis and can possess unique biological activities compared to their L-counterparts. AC-D-PHE-OME, as a protected D-phenylalanine derivative, is a direct precursor for incorporating this specific amino acid into peptide chains. Standard peptide coupling chemistries can be applied after appropriate deprotection or activation steps.

Future innovations could focus on developing more efficient and stereoselective methods for utilizing AC-D-PHE-OME in solid-phase or solution-phase peptide synthesis. This might involve exploring novel coupling reagents or protecting group strategies that minimize racemization and maximize yield. Furthermore, AC-D-PHE-OME could be a starting point for synthesizing more complex D-amino acid building blocks or peptidomimetics. Research could also explore the use of AC-D-PHE-OME in the synthesis of cyclic D-peptides or D-peptide conjugates, which are of interest for their therapeutic potential. The development of automated synthesis platforms specifically optimized for D-amino acid derivatives, including AC-D-PHE-OME, would further accelerate progress in this field.

Q & A

What are the established synthetic routes for AC-D-PHE-OME, and how do reaction conditions influence yield and purity?

Level : Basic
Answer :
The synthesis of AC-D-PHE-OME typically involves peptide coupling strategies, such as solid-phase synthesis or solution-phase methods. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically affect enantiomeric purity and yield. For instance, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF may improve efficiency but requires rigorous moisture control to avoid side reactions. Researchers should optimize stoichiometric ratios and monitor intermediates via HPLC or LC-MS .

How can researchers optimize the synthesis of AC-D-PHE-OME to enhance enantiomeric purity?

Level : Advanced
Answer :
Advanced optimization requires a systematic approach:

  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, and catalyst).
  • Chiral Chromatography : Employ chiral stationary phases (CSPs) for precise separation and analysis of enantiomers.
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor the desired enantiomer.
    Documentation of iterative trials and statistical validation of results are essential for reproducibility .

What analytical techniques are recommended for characterizing AC-D-PHE-OME, and how should data be interpreted?

Level : Basic
Answer :
Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on coupling constants and chemical shifts for stereochemical analysis.
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.
  • Circular Dichroism (CD) : Assess conformational stability in solution.
    Data interpretation must cross-reference spectral libraries and control experiments to rule out artifacts .

What strategies are effective in resolving contradictory spectral data when characterizing AC-D-PHE-OME?

Level : Advanced
Answer :
Contradictions (e.g., mismatched NMR peaks or MS fragmentation patterns) require:

  • Multi-Technique Validation : Cross-validate with FT-IR, X-ray crystallography, or computational simulations (DFT).
  • Batch Analysis : Compare multiple synthetic batches to isolate procedural inconsistencies.
  • Error Propagation Models : Quantify uncertainties in instrumentation (e.g., baseline noise in HPLC) .

How should researchers design experiments to investigate AC-D-PHE-OME’s stability under various conditions?

Level : Methodological
Answer :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., high humidity, UV light, or oxidative environments).
  • Analytical Endpoints : Use stability-indicating assays like forced degradation studies paired with HPLC-UV.
  • PICO Framework : Define Population (compound variants), Intervention (stressors), Comparison (control samples), and Outcomes (degradation profiles) .

What computational modeling approaches complement experimental studies on AC-D-PHE-OME’s molecular interactions?

Level : Advanced
Answer :

  • Molecular Dynamics (MD) : Simulate binding affinities with target proteins under physiological conditions.
  • Docking Studies : Use AutoDock or Schrödinger Suite to predict interaction sites.
  • QM/MM Calculations : Combine quantum mechanics for active sites with molecular mechanics for larger systems.
    Validate models with experimental data (e.g., SPR or ITC) to ensure accuracy .

How can researchers ensure reproducibility in AC-D-PHE-OME synthesis and characterization across different labs?

Level : Reproducibility
Answer :

  • Standard Operating Procedures (SOPs) : Document detailed protocols, including equipment calibration and reagent sourcing.
  • Open Data Platforms : Share raw spectra and chromatograms via repositories like Zenodo.
  • Collaborative Validation : Conduct inter-laboratory studies to identify protocol variability .

What frameworks guide the formulation of rigorous research questions for AC-D-PHE-OME studies?

Level : Methodological
Answer :
Apply the FINER criteria :

  • Feasible : Align with available resources and expertise.
  • Novel : Address gaps in enantioselective synthesis or bioactivity.
  • Ethical : Ensure compliance with chemical safety guidelines.
  • Relevant : Link to broader applications (e.g., drug design or catalytic studies) .

How should contradictions between in vitro and in vivo efficacy data for AC-D-PHE-OME be analyzed?

Level : Advanced
Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution.
  • Dose-Response Curves : Compare potency across models to identify species-specific differences.
  • Mechanistic Studies : Use knockout models or siRNA to isolate target pathways.
    Address confounding variables (e.g., solubility or protein binding) in the discussion .

What are the best practices for documenting and reporting AC-D-PHE-OME research to meet publication standards?

Level : Manuscript Preparation
Answer :
Follow journal-specific guidelines (e.g., Advanced Journal of Chemistry, Section B):

  • Structured Abstracts : Highlight objectives, methods, and key findings.
  • Data Availability Statements : Specify repositories for raw data.
  • Author Contributions : Clearly define roles (e.g., synthesis, analysis, and writing).
    Include error margins and statistical tests in figures/tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.